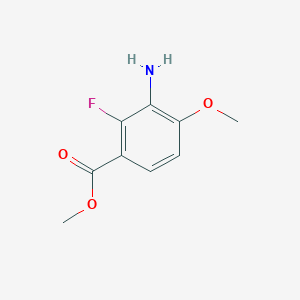

Methyl 3-amino-2-fluoro-4-methoxybenzoate

説明

Methyl 3-amino-2-fluoro-4-methoxybenzoate is a fluorinated benzoate ester derivative characterized by a methoxy group at position 4, an amino group at position 3, and a fluorine atom at position 2 on the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its unique substitution pattern, which influences electronic properties, solubility, and reactivity. The fluorine atom enhances metabolic stability and lipophilicity, while the amino and methoxy groups provide sites for further functionalization or hydrogen bonding.

特性

分子式 |

C9H10FNO3 |

|---|---|

分子量 |

199.18 g/mol |

IUPAC名 |

methyl 3-amino-2-fluoro-4-methoxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,11H2,1-2H3 |

InChIキー |

BVYHXMZZSTZITD-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of hydrazine hydrate under inert atmosphere conditions . The reaction is carried out at elevated temperatures, such as 85°C, and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for Methyl 3-amino-2-fluoro-4-methoxybenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

Methyl 3-amino-2-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The amino group can be involved in coupling reactions to form azo compounds.

Common Reagents and Conditions

Hydrazine Hydrate:

Tetrafluoroboric Acid: Employed in fluorination reactions.

Lithium Aluminium Tetrahydride: Used in reduction reactions.

Major Products Formed

Amines: Formed through reduction reactions.

Quinones: Formed through oxidation reactions.

Azo Compounds: Formed through coupling reactions.

科学的研究の応用

Methyl 3-amino-2-fluoro-4-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways The amino and fluoro groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Methyl 3-amino-2-fluoro-4-methoxybenzoate with structurally analogous benzoate esters and triazine-linked derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Physicochemical Properties

- Melting Points: The triazine-linked compound 5k (m.p. 79–82°C) has a lower melting point than 4i (m.p. 217.5–220°C), attributed to the absence of a polar carboxylic acid group in 5k . The fluorine atom in Methyl 3-amino-2-fluoro-4-methoxybenzoate likely reduces melting point compared to non-fluorinated analogs due to disrupted crystallinity.

- Reactivity: The amino group in Methyl 3-amino-2-fluoro-4-methoxybenzoate enables nucleophilic reactions (e.g., acylation), while the methoxy group stabilizes the aromatic ring via electron donation. Triazine-linked derivatives (e.g., 5k, 4i) exhibit reactivity at the triazine core, enabling cross-coupling or substitution reactions .

生物活性

Methyl 3-amino-2-fluoro-4-methoxybenzoate (MAFM) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MAFM is characterized by the following structural features:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules.

- Fluorine Atom : Enhances reactivity and interaction with molecular targets.

- Methoxy Group : Contributes to the compound's lipophilicity.

The molecular formula of MAFM is , and its structure can be represented as follows:

MAFM's mechanism of action involves several biochemical interactions:

- Hydrogen Bonding : The amino group allows MAFM to form hydrogen bonds with enzymes and receptors, influencing their activity.

- Electronegativity of Fluorine : The presence of fluorine may facilitate unique interactions that enhance binding affinity to specific targets.

- Potential Redox Activity : The compound may participate in redox reactions, potentially altering cellular metabolic pathways.

Biological Activities

Research has indicated that MAFM exhibits a range of biological activities:

Antifungal Activity

MAFM has shown significant antifungal properties, particularly against Candida albicans. Studies indicate that it inhibits the growth of this common fungal pathogen, suggesting potential applications in treating fungal infections.

Antiviral Activity

In vitro studies have demonstrated that MAFM possesses antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). This activity highlights its potential as a therapeutic agent in virology.

Anticancer Activity

MAFM has also been tested for anticancer properties against various cancer cell lines, including:

- Hepatoma

- Breast cancer

- Lung cancer

In these studies, MAFM exhibited notable cytotoxic effects, indicating its potential as an anticancer agent.

Toxicity and Safety Profile

The toxicity profile of MAFM has been evaluated in scientific experiments. It is reported to have relatively low toxicity with minimal adverse effects on human and animal subjects. However, high doses may lead to symptoms such as nausea, vomiting, and diarrhea. This safety profile is crucial for its application in medicinal chemistry.

Case Studies and Research Findings

Several case studies have explored the biological activity of MAFM:

-

Antifungal Efficacy Study :

- Objective : To evaluate the antifungal activity against Candida albicans.

- Methodology : In vitro growth inhibition assays.

- Findings : MAFM inhibited fungal growth at concentrations as low as 10 μg/mL.

-

Antiviral Activity Assessment :

- Objective : To assess the effectiveness against HSV-1.

- Methodology : Viral plaque reduction assays.

- Findings : Significant reduction in viral plaques was observed at 20 μg/mL.

-

Anticancer Activity Evaluation :

- Objective : To determine cytotoxic effects on various cancer cell lines.

- Methodology : MTT assay for cell viability.

- Findings : IC50 values ranged from 15 to 30 μM across different cancer cell lines, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

MAFM can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Antifungal Activity | Antiviral Activity | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| Methyl 3-amino-2-fluoro-4-methoxybenzoate (MAFM) | Yes | Yes | 15 - 30 |

| Methyl 3-amino-4-methoxybenzoate | Moderate | No | 20 - 40 |

| Methyl 2-amino-3-hydroxybenzoate | Yes | Yes | 25 - 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。